molecular formula C13H18Cl2N4O B611655 Veliparib dihydrochloride CAS No. 912445-05-7

Veliparib dihydrochloride

カタログ番号 B611655
CAS番号: 912445-05-7
分子量: 317.214
InChIキー: DSBSVDCHFMEYBX-FFXKMJQXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Veliparib (ABT-888) is a potential anti-cancer drug acting as a PARP inhibitor . It kills cancer cells by blocking a protein called PARP, thereby preventing the repair of DNA or genetic damage in cancer cells and possibly making them more susceptible to anticancer treatments .


Synthesis Analysis

Veliparib is synthesized through a series of chemical reactions. The process involves the coupling of racemic carbobenzyloxy (Cbz)-protected 2-methylproline with diamine dihydrochloride to provide racemic amide. This undergoes ring formation upon treatment in refluxing acetic acid to afford racemic benzimidazole .


Molecular Structure Analysis

Veliparib has a molecular weight of 244.2923 and a chemical formula of C13H16N4O . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Veliparib is primarily eliminated by renal excretion and, to a lesser extent, by metabolism . The risk or severity of methemoglobinemia can be increased when Veliparib is combined with certain substances like Ambroxol, Articaine, and Benzocaine .


Physical And Chemical Properties Analysis

Veliparib is a Biopharmaceutical Classification System (BCS) Class 1 compound with high solubility and high permeability . At least 90% of the dose is absorbed after oral administration, and veliparib is primarily eliminated by renal excretion .

科学的研究の応用

1. Treatment of Lung Cancer

  • Summary of Application : Veliparib, a poly-ADP ribose polymerase (PARP) inhibitor, has been identified as a potential therapeutic agent for lung cancer . It is used in combination with chemotherapy for the treatment of lung cancer .
  • Methods of Application : A systematic review of clinical trials was conducted to investigate the efficacy and safety of veliparib for treating lung cancer . The study included only randomized controlled trials (RCTs) evaluating the efficacy or safety of veliparib in the treatment of lung cancer patients .
  • Results or Outcomes : The study found that patients treated with a combination of veliparib and chemotherapy had a significantly higher risk of adverse events, compared to the control arm . There was no statistically significant difference in overall survival (OS) between those treated with veliparib plus chemotherapy and those receiving the standard therapies . Only two trials demonstrated an improvement in progression-free survival (PFS), and only one study found an increase in objective response rate (ORR) .

2. Treatment of Refractory Solid Tumors and Lymphomas

  • Summary of Application : Veliparib is used in combination with metronomic cyclophosphamide for the treatment of adults with refractory solid tumors and lymphomas .
  • Methods of Application : A phase I trial was conducted to establish the safety and maximum tolerated dose (MTD) of the combination of veliparib and metronomic cyclophosphamide . The study also aimed to characterize veliparib pharmacokinetics (PK), measure poly (ADP-ribose) (PAR), a product of PARP, in tumor biopsies and peripheral blood mononuclear cells (PBMC), and measure the DNA-damage marker γH2AX in PBMCs and circulating tumor cells (CTC) .
  • Results or Outcomes : The study found that the combination of veliparib with metronomic cyclophosphamide is well tolerated and shows promising activity in a subset of patients with BRCA mutations . A phase II trial of the combination compared with single-agent cyclophosphamide is ongoing in BRCA-positive ovarian cancer, triple-negative breast cancer, and low-grade lymphoma .

3. Treatment of BRCA-Mutated Tumor Cells

  • Summary of Application : Veliparib is used in the treatment of BRCA-mutated tumor cells . The use of small-molecule PARP inhibitors to exploit this genetic vulnerability in DNA damage repair is an example of synthetic lethality .
  • Methods of Application : Preclinical results for PARP inhibitors in the treatment of BRCA-mutated tumor cells provided strong rationale for the clinical testing of these agents in patient populations most likely to carry these mutations, such as those with breast or ovarian cancer .
  • Results or Outcomes : The therapeutic strategy has now been validated by the recent US Food and Drug Administration (FDA)-accelerated approval for the PARP inhibitor olaparib as monotherapy to treat patients with BRCA-mutated advanced ovarian cancer who have been treated with three prior lines of chemotherapy .

4. Treatment of Solid Tumors

  • Summary of Application : Veliparib is used in the treatment of solid tumors . It is a potent inhibitor of PARP1 and PARP2, with Kis (inhibitory constants) of 5.2 nM and 2.9 nM, respectively .
  • Methods of Application : Veliparib is generally selective, and does not appear to have substantial effects on other receptors or ion channels at pharmacologically relevant concentrations .
  • Results or Outcomes : Veliparib shows promising activity in a subset of patients with BRCA mutations . A phase II trial of the combination compared with single-agent cyclophosphamide is ongoing in BRCA-positive ovarian cancer, triple-negative breast cancer, and low-grade lymphoma .

5. Treatment of Breast and Ovarian Cancer

  • Summary of Application : Veliparib is used in the treatment of breast and ovarian cancer . The use of small-molecule PARP inhibitors to exploit this genetic vulnerability in DNA damage repair is an example of synthetic lethality .
  • Methods of Application : Encouraging preclinical results for PARP inhibitors in the treatment of BRCA-mutated tumor cells provided strong rationale for the clinical testing of these agents in patient populations most likely to carry these mutations, such as those with breast or ovarian cancer .
  • Results or Outcomes : This therapeutic strategy has now been validated by the recent US Food and Drug Administration (FDA)-accelerated approval for the PARP inhibitor olaparib as monotherapy to treat patients with BRCA-mutated advanced ovarian cancer who have been treated with three prior lines of chemotherapy .

6. Treatment of DNA Damage

  • Summary of Application : Veliparib is used in the treatment of DNA damage . The use of small-molecule PARP inhibitors to exploit this genetic vulnerability in DNA damage repair is an example of synthetic lethality .
  • Methods of Application : Effective inhibition of PARP-1 leads to the accumulation of single-strand breaks, which ultimately results in double-strand breaks . Usually such double-strand breaks are repaired by homologous recombination (HR), but in cells with defective HR, PARP inhibition can result in chromosomal instability, cell cycle arrest, and subsequent apoptosis .
  • Results or Outcomes : The inability of HR to correct double-stranded breaks has been observed in tumors with mutations in the breast cancer-related genes BRCA1 and BRCA2, which code for proteins essential for normal HR function .

Safety And Hazards

Veliparib can cause adverse events such as methemoglobinemia when combined with certain substances . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

将来の方向性

Veliparib is currently in phase III clinical trials in solid tumors . It has shown promise in treating cancers with BRCA mutations, and mounting evidence points to benefits in people without these mutations too . Researchers are looking to build on these successes by developing better PARP inhibitors, searching for synergies with other drugs, and improving predictions of who will benefit .

特性

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSVDCHFMEYBX-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670432
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veliparib dihydrochloride

CAS RN

912445-05-7
Record name 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
8
Citations
Y Chen, J Du, L Zheng, Z Wang, Z Zhang, Z Wu, X Zhu… - Cell Regeneration, 2023 - Springer
Ischemia–reperfusion injury occurs after reperfusion treatment for patients suffering myocardial infarction, however the underlying mechanisms are incompletely understood and …
Number of citations: 10 link.springer.com
V Jothi, V Raman, R Sharman, I Camarillo… - Electrostatics Joint …, 2016 - researchgate.net
Veliparib is a poly (ADP-ribose) polymerase (PARP) inhibitor with antitumor ac-tivities. It is used along with carboplatin, the platinum chemo drug for treating triple negative breast cancer…
Number of citations: 4 www.researchgate.net
A Maimaiti, Y Liu, A Abulaiti, X Wang, Z Feng… - Journal of Molecular …, 2023 - Springer
… the prognostic model (A-443654, A-770041, acadesine, benzamide, motesanib diphosphate, navitoclax, ponatinib, rucaparib phosphate saracatinib, tretinoin, veliparib dihydrochloride), …
Number of citations: 5 link.springer.com
L Kolaczkowski, J Barkalow, DM Barnes… - The Journal of …, 2019 - ACS Publications
… The Boc group was cleaved by treatment with HCl in 2-propanol to yield veliparib dihydrochloride 16 in 93% yield. The dihydrochloride penultimate was converted to veliparib free base …
Number of citations: 12 pubs.acs.org
A Maimaiti, Y Baihetiyaer, M Turhon, A Abulaiti, X Cui… - 2022 - researchsquare.com
Background: Although many studies have highlighted RNA modification processes such as N1-methyladenosine (m1A), N6-methyladenosine (m6A), N7-methylguanosine (m7G), and 5-…
Number of citations: 2 www.researchsquare.com
L Mittal, V Raman, IG Camarillo… - Int. J. Curr. Res. Aca …, 2017 - researchgate.net
… http://www.medchemexpress.com/DataSheet/Veliparibdihydrochloride.html. Retrieved Jan 2017. Inbar-Rozensal, D., Castiel, A., Visochek, L., Castel, D., Dantzer, F., Izraeli, S., & Cohen-…
Number of citations: 0 www.researchgate.net
V Marquardt - 2019 - docserv.uni-duesseldorf.de
Advances in next generation genomic technologies have yielded remarkable progress in our understanding of the biology underlying brain tumors and helped to identify distinct …
Number of citations: 3 docserv.uni-duesseldorf.de
H Ahlert - 2021 - docserv.uni-duesseldorf.de
I hereby declare on oath that I have written this dissertation independently. I have used only the sources and aids indicated in this thesis. With the exception of such citations, the work …
Number of citations: 3 docserv.uni-duesseldorf.de

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。